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Compound of Interest

Compound Name:
4-amino-1-methyl-1H-pyrazole-3-

carboxamide

Cat. No.: B1366659 Get Quote

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural

chemistry.[1][2][3][4] Its remarkable versatility allows for a diverse range of biological activities,

driven by the strategic substitution on the pyrazole ring and the carboxamide moiety. This guide

provides an in-depth comparative analysis of pyrazole carboxamide derivatives, focusing on

two of their most significant applications: as succinate dehydrogenase inhibitor (SDHI)

fungicides in agriculture and as protein kinase inhibitors in medicine. We will delve into their

synthesis, mechanism of action, structure-activity relationships (SAR), and present comparative

experimental data to guide researchers and drug development professionals.

Part A: Agricultural Applications - The Power of
Pyrazole Carboxamides as SDHI Fungicides
Pyrazole carboxamide derivatives have revolutionized crop protection, with many

commercialized as highly effective fungicides.[3][5][6] Their primary mode of action is the

inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory

chain of fungi.[5][7] This inhibition disrupts the fungus's energy supply, leading to its death.[5]

A Comparative Look at Leading SDHI Fungicides
Several pyrazole carboxamide-based SDHI fungicides have been successfully commercialized,

including boscalid, fluxapyroxad, and penthiopyrad.[3][6][8] These compounds serve as
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important benchmarks for the development of new, more potent derivatives.

Compound
Key Structural
Features

Target Pathogens Reference

Boscalid

2-chloropyridine and

dichlorophenyl

moieties

Broad spectrum,

including Botrytis

cinerea and

Sclerotinia

sclerotiorum

[6][7]

Fluxapyroxad

3-(difluoromethyl)-1-

methyl-pyrazole and a

substituted phenyl ring

Wide range of fungal

diseases including

rusts and powdery

mildew

[6][8][9]

Penthiopyrad

Thiophene ring and a

substituted phenyl

group

Effective against

various fungal

pathogens

[3]

Synthesis and Experimental Evaluation of Novel SDHI
Derivatives
The quest for novel SDHI fungicides with improved efficacy and resistance-breaking properties

is a continuous effort. A common synthetic route involves the condensation of a substituted

pyrazole carboxylic acid with a desired amine.

General Synthetic Workflow
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Caption: A generalized workflow for the synthesis of pyrazole carboxamide derivatives.

Experimental Protocol: In Vitro Antifungal Assay
The efficacy of newly synthesized pyrazole carboxamide derivatives is typically assessed using

an in vitro mycelial growth inhibition assay.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds

against various phytopathogenic fungi.

Methodology:

Preparation of Test Compounds: Stock solutions of the synthesized compounds and a

reference fungicide (e.g., fluxapyroxad) are prepared in a suitable solvent like DMSO.
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Fungal Culture: The target fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) are

cultured on potato dextrose agar (PDA) plates.[6]

Assay Plate Preparation: A series of dilutions of the test compounds are prepared and mixed

with molten PDA medium. The final concentrations should span a range suitable for

determining the EC50.

Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in

the center of each PDA plate containing the test compound.

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that

allows for significant growth in the control plates (without any compound).

Data Collection and Analysis: The diameter of the fungal colony is measured. The

percentage of inhibition is calculated relative to the control. The EC50 value is then

determined by probit analysis.

Comparative Performance of Novel Derivatives
Recent studies have focused on modifying the hydrophobic tail of pyrazole-4-carboxamides to

enhance their antifungal activity. For instance, the introduction of a thioether moiety has yielded

promising results.
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Compound
Target
Fungus

EC50
(µg/mL)

Reference
Fungicide

Reference
EC50
(µg/mL)

Reference

8e
Rhizoctonia

solani
0.012 Boscalid 0.464 [6]

8e
Rhizoctonia

solani
0.012 Fluxapyroxad 0.036 [6]

8e
Sclerotinia

sclerotiorum
0.123 Boscalid 0.159 [6]

8e
Sclerotinia

sclerotiorum
0.123 Fluxapyroxad 0.104 [6]

SCU2028
Rhizoctonia

solani
0.022 Thifluzamide Equivalent [10]

These results highlight that strategic modifications to the pyrazole carboxamide scaffold can

lead to derivatives with significantly improved potency compared to existing commercial

fungicides.[6]

Mechanism of Action: SDH Inhibition
The binding of pyrazole carboxamide derivatives to the SDH enzyme is crucial for their

fungicidal activity. Molecular docking studies can provide insights into the binding interactions.
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Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide derivatives in the

mitochondrial respiratory chain.

Part B: Medicinal Applications - Pyrazole
Carboxamides as Protein Kinase Inhibitors
In the realm of medicine, pyrazole carboxamides have emerged as a "privileged scaffold" for

the design of protein kinase inhibitors.[11] Aberrant protein kinase activity is a hallmark of many

diseases, particularly cancer, making them attractive therapeutic targets.[12][13]

Targeting Key Kinases in Cancer
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Several pyrazole carboxamide derivatives have been investigated as inhibitors of various

protein kinases, including Aurora kinases, Akt, and FGFR.[11][14][15]

Compound/De
rivative Class

Target
Kinase(s)

Therapeutic
Area

Key Findings Reference

6k
Aurora Kinase A

and B
Cancer

Potent

cytotoxicity

against HeLa

and HepG2 cells

with IC50 values

of 0.43 µM and

0.67 µM,

respectively.

[14]

Afuresertib

(GSK2110183)
Akt Cancer

ATP-competitive

inhibitor; the

pyrazole ring is

crucial for hinge

region binding.

[11]

10h

Pan-FGFR

(including

gatekeeper

mutants)

Cancer

Nanomolar

activity against

FGFR1, FGFR2,

FGFR3, and a

resistant mutant.

[15]

Synthesis and Evaluation of Kinase Inhibitory Activity
The synthesis of pyrazole carboxamides for medicinal applications follows similar principles to

those in agricultural chemistry, with a focus on generating libraries of compounds for screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against specific protein kinases.

Methodology:
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Reagents: Recombinant human kinases, appropriate substrates (e.g., a peptide or protein),

and ATP are required.

Assay Principle: The assay measures the transfer of a phosphate group from ATP to the

substrate by the kinase. This can be detected using various methods, such as radioactivity

(³²P-ATP) or fluorescence-based assays.

Procedure:

The test compound is incubated with the kinase enzyme.

The kinase reaction is initiated by adding the substrate and ATP.

The reaction is allowed to proceed for a specific time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without

the inhibitor. The IC50 value is determined by plotting the inhibition percentage against a

range of compound concentrations.

Structure-Activity Relationship (SAR) Insights
The SAR of pyrazole carboxamide kinase inhibitors is highly dependent on the specific kinase

being targeted. However, some general principles have been established:

N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a critical

role in determining selectivity and potency. For example, in cannabinoid receptor

antagonists, a 2,4-dichlorophenyl group at this position was found to be important for high

affinity.[16][17]

C3-Carboxamide: The carboxamide group at the C3 position is a key pharmacophoric

feature, often involved in hydrogen bonding interactions with the kinase hinge region.[16]

C5-Substitution: The group at the C5 position typically occupies a hydrophobic pocket, and

modifications here can significantly impact potency.[16]
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Comparative IC50 Data for Novel Kinase Inhibitors
The following table presents a comparison of the inhibitory activity of selected pyrazole

carboxamide derivatives against their target kinases.

Compound Target Kinase IC50 (nM) Reference

6k Aurora Kinase A 16.3 [14]

6k Aurora Kinase B 20.2 [14]

10h FGFR1 46 [15]

10h FGFR2 41 [15]

10h FGFR3 99 [15]

10h
FGFR2 V564F

(mutant)
62 [15]

These data demonstrate the potential of pyrazole carboxamides to be developed into highly

potent and, in some cases, selective kinase inhibitors. The ability of compound 10h to inhibit a

gatekeeper mutant of FGFR2 highlights the potential of this scaffold to overcome drug

resistance.[15]

Conclusion
The pyrazole carboxamide scaffold is a versatile and highly valuable platform for the

development of new bioactive molecules in both agriculture and medicine. As SDHI fungicides,

they play a crucial role in protecting crops from a wide range of fungal diseases. As protein

kinase inhibitors, they offer significant promise for the development of targeted therapies for

cancer and other diseases. The continued exploration of the structure-activity relationships of

pyrazole carboxamide derivatives will undoubtedly lead to the discovery of new and improved

compounds with enhanced efficacy, selectivity, and resistance-breaking properties.

Need Custom Synthesis?
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Available at: [https://www.benchchem.com/product/b1366659#comparative-study-of-
pyrazole-carboxamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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